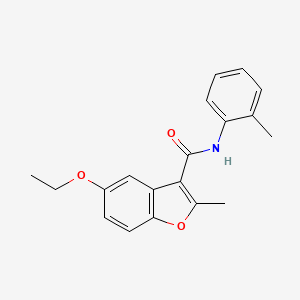
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one” is a derivative of 2-Phenyl-4H-chromen-4-one . It is a polyfunctional compound that has been evaluated for its functionality against acetylcholinesterase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .
Synthesis Analysis
The synthesis of 2-Phenyl-4H-chromen-4-one and its derivatives, including “this compound”, involves designing, synthesizing, and evaluating their poly-functionality against acetylcholinestrase (AChE) and advanced glycation end products (AGEs) formation inhibitors against Alzheimer’s disease (AD) .Molecular Structure Analysis
The molecular formula of a similar compound, 7-Ethoxy-5-hydroxy-2-phenyl-4H-chromen-4-one, is C17H14O4 . The molecular structure of “this compound” would be similar but with an additional ethoxy group.Wissenschaftliche Forschungsanwendungen
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one has been studied extensively for its potential applications in scientific research, particularly in the fields of biochemistry, pharmacology, and medicine. It has been found to possess antimicrobial, anti-inflammatory, and anti-cancer properties, making it a useful tool for researchers to study the mechanisms of these diseases. Additionally, this compound has been found to possess antioxidant, anti-fungal, and anti-viral properties, making it a useful tool for researchers to study the mechanisms of these diseases as well.
Wirkmechanismus
The mechanism of action of 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one is not yet fully understood, however, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). Additionally, this compound has been found to interact with various cellular receptors, such as the serotonin 5-HT1A receptor, which may explain its anti-inflammatory and anti-cancer properties.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-cancer, and antimicrobial properties, as well as antioxidant, anti-fungal, and anti-viral properties. Additionally, this compound has been found to possess neuroprotective, cardioprotective, and hepatoprotective properties.
Vorteile Und Einschränkungen Für Laborexperimente
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one has a number of advantages and limitations for use in laboratory experiments. On the one hand, it is a relatively simple compound to synthesize, and is relatively inexpensive. Additionally, it has a wide range of potential applications in scientific research, making it a useful tool for researchers. On the other hand, the mechanism of action of this compound is not yet fully understood, and it has been found to possess a number of potential side effects, such as hepatotoxicity and nephrotoxicity.
Zukünftige Richtungen
Given the potential applications of 5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one in scientific research, there are a number of potential future directions for further research. These include further investigation into the mechanism of action of this compound, as well as its potential side effects. Additionally, further research could be conducted into the potential therapeutic applications of this compound, such as its use in the treatment of cancer, inflammation, and other diseases. Finally, further research could be conducted into the potential industrial applications of this compound, such as its use in the production of pharmaceuticals and other chemicals.
Synthesemethoden
5-ethoxy-7-hydroxy-2-phenyl-4H-chromen-4-one can be synthesized through various methods, including the reaction of 4-hydroxycoumarin with ethyl chloroacetate, followed by a dehydration reaction using phosphorous oxychloride. This method has been found to be the most efficient and yields the highest purity of this compound. Additionally, this compound can be synthesized through the reaction of ethyl chloroacetate with the corresponding 4-hydroxycoumarin derivative in the presence of a base, such as sodium hydroxide.
Eigenschaften
IUPAC Name |
5-ethoxy-7-hydroxy-2-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O4/c1-2-20-15-8-12(18)9-16-17(15)13(19)10-14(21-16)11-6-4-3-5-7-11/h3-10,18H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFJWXLZCYVKLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-methoxyphenyl)-5-[(2-methylprop-2-en-1-yl)oxy]-1-benzofuran-3-carboxylic acid](/img/structure/B6524941.png)
![(2Z)-4-hydroxy-2-[(4-methoxyphenyl)methylidene]-6-methyl-5-[(morpholin-4-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524951.png)

![(2Z)-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524961.png)
![(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524967.png)
![(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524970.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-5,7-bis[(dimethylamino)methyl]-6-hydroxy-4-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524974.png)
![(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-4-methyl-5,7-bis[(pyrrolidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6524980.png)
![7-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethoxy}-2-methyl-3-phenyl-4H-chromen-4-one](/img/structure/B6524987.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(piperidin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525011.png)
![(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-5-[(4-methylpiperazin-1-yl)methyl]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6525014.png)
![ethyl 2-[(7-hydroxy-4-oxo-2-phenyl-4H-chromen-5-yl)oxy]acetate](/img/structure/B6525027.png)
![ethyl 4-bromo-8-butanoyl-2-methyl-7-oxo-7H-furo[3,2-f]chromene-1-carboxylate](/img/structure/B6525030.png)
![N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3,4-dimethoxybenzamide](/img/structure/B6525048.png)